molecular formula C15H9NO B8475513 6-Cyano-3-phenylbenzofuran

6-Cyano-3-phenylbenzofuran

Cat. No. B8475513
M. Wt: 219.24 g/mol
InChI Key: JXCHDDZLSKXHNB-UHFFFAOYSA-N
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Patent
US04124603

Procedure details

A mixture of 76.2 g of 6-chloro-3-phenylbenzofuran, 34.1 g of cuprous cyanide and 28 ml of pyridine is heated for about 125 hours at a temperature of 200° C. The mixture is then poured into a solution of 100 g of ferric chloride in 60 ml of concentrated hydrochloric acid and 300 ml of ice water. The mixture is extracted twice with diethyl ether, the ether extracts are washed with saturated sodium chloride solution and dried. The solvent is evaporated to provide the desired product, 6-cyano-3-phenylbenzofuran.
Name
6-chloro-3-phenylbenzofuran
Quantity
76.2 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
34.1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
reactant
Reaction Step One
[Compound]
Name
ferric chloride
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
300 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:16]=[CH:15][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:7][O:8][C:4]=2[CH:3]=1.[N:17]1C=CC=C[CH:18]=1>Cl>[C:18]([C:2]1[CH:16]=[CH:15][C:5]2[C:6]([C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)=[CH:7][O:8][C:4]=2[CH:3]=1)#[N:17]

Inputs

Step One
Name
6-chloro-3-phenylbenzofuran
Quantity
76.2 g
Type
reactant
Smiles
ClC1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1
Name
cuprous cyanide
Quantity
34.1 g
Type
reactant
Smiles
Name
Quantity
28 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
ferric chloride
Quantity
100 g
Type
reactant
Smiles
Name
Quantity
60 mL
Type
solvent
Smiles
Cl
Name
ice water
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted twice with diethyl ether
WASH
Type
WASH
Details
the ether extracts are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C(#N)C1=CC2=C(C(=CO2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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